molecular formula C17H23N5O3 B2667875 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034229-01-9

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2667875
CAS No.: 2034229-01-9
M. Wt: 345.403
InChI Key: PHOMRFFYYAZMSD-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Dihydropyrimidinone Hybrids

The synthesis of pyrazole-dihydropyrimidinone hybrids traces its origins to the convergence of two key reactions: the Biginelli reaction for dihydropyrimidinone synthesis and cyclocondensation methods for pyrazole formation. The Biginelli reaction, first reported in 1891, enables the one-pot synthesis of dihydropyrimidinones from β-ketoesters, aldehydes, and urea derivatives. This method gained prominence in the 2000s for generating libraries of dihydropyrimidinones with diverse substituents, including pyrazole rings. Early work by Nakamura et al. (2003) demonstrated that pyrazole derivatives could retain enzymatic inhibitory activity while improving chemical stability compared to formamidine analogs.

A pivotal advancement occurred with the integration of multicomponent reactions (MCRs), allowing simultaneous introduction of pyrazole and dihydropyrimidinone units. For instance, Viveka et al. (2017) developed a one-pot synthesis of thiazolo[2,3-b]dihydropyrimidinones bearing pyrazole moieties, achieving anti-inflammatory and antimicrobial activities through strategic substitution patterns. The compound under analysis extends this design paradigm by incorporating a tetrahydropyran (oxane) group, which modulates solubility and metabolic stability.

Significance in Heterocyclic Medicinal Chemistry

Pyrazole-dihydropyrimidinone hybrids occupy a critical niche in heterocyclic drug discovery due to their dual pharmacophoric elements:

  • Pyrazole : Known for its hydrogen-bonding capacity and metabolic resistance, pyrazole serves as a bioisostere for carboxylic acid groups in COX-2 inhibitors like celecoxib. The tetrahydropyran substitution in the current compound enhances steric bulk, potentially reducing off-target interactions.
  • Dihydropyrimidinone : This scaffold mimics natural purine bases, enabling interactions with enzymes involved in nucleotide metabolism. The 4,5-dimethyl-6-oxo substitution pattern in the target compound may influence π-π stacking interactions in enzymatic binding pockets.

Structural analyses reveal that the acetamide linker between these units provides conformational flexibility, allowing adaptation to diverse binding sites. Molecular docking studies on analogous compounds show that electron-donating groups on the pyrazole’s N-phenyl ring (e.g., methyl, methoxy) enhance binding affinity to osteogenic targets by up to 30% compared to electron-withdrawing substituents.

Current Research Landscape and Challenges

Recent investigations focus on optimizing the pharmacokinetic properties of pyrazole-dihydropyrimidinone hybrids. A 2025 study identified three lead compounds (5f, 5u, 5w) from a 24-molecule library, with 5w demonstrating potent osteoanabolic activity via alkaline phosphatase upregulation (2.1-fold vs. control). The target compound’s tetrahydropyran group addresses prior limitations in aqueous solubility, as evidenced by logP reductions from 3.8 to 2.4 in analogs.

Key challenges include:

  • Stereochemical Complexity : The Biginelli reaction often produces racemic mixtures, necessitating chiral resolution steps. Asymmetric catalysis methods remain underdeveloped for large-scale synthesis.
  • CYP Selectivity : Early pyrazole inhibitors exhibited cross-reactivity with cytochrome P450 isoforms (e.g., CYP3A4, CYP2C9), complicating drug safety profiles. The oxane moiety in the current structure may mitigate this via steric hindrance.
  • Bioavailability Prediction : While in silico ADME models suggest oral absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s), in vivo validation is pending for most derivatives.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12-13(2)18-11-21(17(12)24)10-16(23)20-14-7-19-22(8-14)9-15-5-3-4-6-25-15/h7-8,11,15H,3-6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOMRFFYYAZMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Formation of Pyrazole Ring: The pyrazole ring is usually formed via cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reaction: The final step involves coupling the pyrimidine and pyrazole rings using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several heterocyclic derivatives. Key comparisons include:

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide ()
  • Pyrimidinone Core: Contains 3,5-dimethyl, 5-ethyl, and 4-methyl groups versus the target’s 4,5-dimethyl substitution. Ethyl groups increase steric bulk and lipophilicity.
  • Acetamide Substituent : A 4-(trifluoromethyl)phenyl group replaces the oxane-modified pyrazole. The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility.
  • Hypothesized Properties : Higher molecular weight (451.4 g/mol vs. 390.4 g/mol) and LogP (~3.0 vs. ~1.5) suggest greater membrane permeability but poorer aqueous solubility compared to the target compound .
Pyrimidinone-Coumarin Hybrids ()
  • Example: 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
  • The tetrazolyl group may modulate acidity and metal chelation.
  • Implications : Such hybrids prioritize targeting DNA or enzymes with aromatic binding pockets, unlike the target compound’s likely focus on solubility-driven pharmacokinetics .

Data Table: Structural and Hypothetical Physicochemical Comparison

Parameter Target Compound Compound Coumarin Hybrid ()
Pyrimidinone Substituents 4,5-dimethyl 3,5-dimethyl, 5-ethyl, 4-methyl Coumarin-3-yl, tetrazolyl
Acetamide Substituent Oxane-methyl-pyrazole 4-(trifluoromethyl)phenyl Phenyl-tetrazolyl
Molecular Weight (g/mol) ~390.4 ~451.4 ~600–650 (estimated)
Hypothesized LogP ~1.5 (moderate solubility) ~3.0 (lipophilic) ~2.5–3.2 (variable)
Potential Applications Solubility-driven therapeutics Metabolic-stable inhibitors Fluorescent probes, DNA-targeted agents

Research Findings and Gaps

  • Structural Insights : The oxane group in the target compound likely improves aqueous solubility compared to ’s trifluoromethylphenyl analog, which prioritizes lipophilicity for membrane penetration .
  • Activity Data: No direct pharmacological data for the target compound were found in the provided evidence. However, pyrimidinone-acetamide hybrids in and are explored as kinase inhibitors or DNA binders, suggesting plausible biological roles for the target .
  • Synthetic Challenges : The oxane-methyl-pyrazole moiety may complicate synthesis due to stereochemical considerations, whereas ’s trifluoromethylphenyl group is synthetically accessible via cross-coupling reactions.

Biological Activity

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic molecule with potential biological activity that has been the subject of various studies. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O3

The compound features a pyrimidine ring, a pyrazole moiety, and an acetamide functional group, contributing to its diverse chemical reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymes : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s. The inhibition of these enzymes can enhance cholinergic transmission in the nervous system .

Pharmacological Studies

Recent pharmacological evaluations have indicated several promising effects:

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, potentially mitigating neuronal damage associated with oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

Study 1: Acetylcholinesterase Inhibition

A study involving derivatives of similar pyrimidine compounds found that certain analogues exhibited significant AChE inhibition with IC50 values comparable to established drugs like Donepezil. The most active analogue showed an IC50 value of 25 µM, suggesting that modifications to the structure could enhance efficacy .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of compounds related to our target molecule. The study reported that several derivatives exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAChE Inhibition25 µM
Compound BAntimicrobialMIC = 100 µg/mL
Target CompoundPotential AChE InhibitorTBDCurrent Study

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